9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one
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Overview
Description
9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one is a complex organic compound known for its significant role in various scientific fields. This compound, also referred to as 8-methoxyguanosine, is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one involves multiple steps. The starting material is typically guanosine, which undergoes methylation to introduce the methoxy group at the 8-position. This is followed by protection and deprotection steps to ensure the selective functionalization of the molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and characterization .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology: In biological research, this compound is studied for its role in nucleic acid chemistry. It is used in the synthesis of modified nucleotides and nucleosides, which are essential for understanding DNA and RNA functions .
Medicine: In medicine, derivatives of this compound are explored for their potential antiviral and anticancer properties. The modifications in the guanosine structure can lead to compounds with enhanced biological activity .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one involves its interaction with nucleic acids. The compound can incorporate into DNA or RNA, leading to disruptions in replication and transcription processes. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .
Molecular Targets and Pathways: The primary molecular targets include DNA polymerases and reverse transcriptases. The compound can also interact with various cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Guanosine: The parent compound, guanosine, lacks the methoxy group and has different chemical properties.
8-Azaguanine: Another derivative of guanosine, 8-azaguanine, has a nitrogen atom replacing the carbon at the 8-position.
2-Aminopurine: This compound is similar in structure but has an amino group at the 2-position instead of the imino group.
Uniqueness: The uniqueness of 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one lies in its methoxy group at the 8-position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with nucleic acids, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19N5O6 |
---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C13H19N5O6/c1-22-2-3-23-9-6(4-19)24-12(8(9)20)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-9,12,19-20H,2-4H2,1H3,(H2,14,17,21)/t6-,7?,8-,9-,12-/m1/s1 |
InChI Key |
DQZXNLOSGQCAEG-LYECJJOESA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3C2=NC(=N)NC3=O)CO |
Canonical SMILES |
COCCOC1C(OC(C1O)N2C=NC3C2=NC(=N)NC3=O)CO |
Origin of Product |
United States |
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